Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to diverse pharmacological effects .
Result of Action
Some thiophene derivatives have shown antimicrobial and anticancer activities , but it’s unclear if this specific compound has similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Esterification: The carboxyl group can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a mono-chlorinated or non-chlorinated phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Mono-chlorinated or non-chlorinated phenyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are of interest for drug development.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 3-amino-5-phenylthiophene-2-carboxylate: Lacks the dichlorophenyl substituent, which may result in different biological activities and binding affinities.
Ethyl 3-amino-5-(2-chlorophenyl)thiophene-2-carboxylate: Contains only one chlorine atom, potentially altering its chemical reactivity and pharmacological profile.
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: The position of the chlorine atom can influence the compound’s electronic properties and interactions with biological targets.
Uniqueness: Ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly impact its chemical and biological properties. This structural feature may enhance its potency and selectivity in various applications compared to similar compounds with fewer or differently positioned chlorine atoms.
Properties
IUPAC Name |
ethyl 3-amino-5-(2,4-dichlorophenyl)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-2-18-13(17)12-10(16)6-11(19-12)8-4-3-7(14)5-9(8)15/h3-6H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLLLDCVKCNFQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=C(C=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190169 | |
Record name | Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-95-8 | |
Record name | Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730949-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-5-(2,4-dichlorophenyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401190169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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